REACTION_CXSMILES
|
NCC([O-])=O.[Na+].C(OC(=O)C)(=O)C.C([N:17]1[CH:21]=[C:20]2[CH2:22][CH:23]([NH:26]C(=O)C)[CH2:24][CH2:25][C:19]2=[CH:18]1)(=O)C>>[CH2:24]1[CH:23]([NH2:26])[CH2:22][C:20]2[C:19](=[CH:18][NH:17][CH:21]=2)[CH2:25]1 |f:0.1|
|
Name
|
sodium glycinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C=C2C(=C1)CC(CC2)NC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yields
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=CNC=C2CC1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |